N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide
CAS No.:
Cat. No.: VC10394011
Molecular Formula: C25H21NO3
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21NO3 |
|---|---|
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C25H21NO3/c27-22-16-15-18-9-7-8-14-21(18)24(22)25(19-10-3-1-4-11-19)26-23(28)17-29-20-12-5-2-6-13-20/h1-16,25,27H,17H2,(H,26,28) |
| Standard InChI Key | BXYRYLJIIOSAOP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)COC4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)COC4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure integrates three primary components:
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A 2-hydroxynaphthalen-1-yl group, providing a planar aromatic system with a hydroxyl substituent at position 2.
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A phenylmethyl bridge linking the naphthol moiety to the acetamide group.
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A 2-phenoxyacetamide substituent, where a phenoxy group is attached to the methylene carbon of the acetamide backbone.
This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Systematic Nomenclature
The IUPAC name derives from the parent structure acetamide, modified by substituents listed in order of priority:
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N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]: Indicates substitution on the nitrogen atom by a benzyl group bearing both a 2-hydroxynaphthalene and a phenyl group.
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2-phenoxy: Specifies the phenoxy group attached to the α-carbon of the acetamide chain.
The molecular formula is C₂₅H₂₁NO₃, with a calculated molecular weight of 383.44 g/mol (derived from analogous structures ).
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis of N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide has been reported, methodologies for related naphthol-acetamide derivatives suggest feasible routes:
Multi-Component Condensation
Analogous to the synthesis of N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide , a three-component reaction could involve:
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β-Naphthol (as the hydroxylated aromatic substrate).
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Benzaldehyde (to form the benzyl intermediate).
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2-Phenoxyacetic acid (activated as an acylating agent via carbodiimide or boric acid ).
Example Protocol
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Step 1: Condense β-naphthol (1.0 equiv), benzaldehyde (1.1 equiv), and ammonium acetate (1.2 equiv) in acetonitrile:water (3:1) at reflux to form the imine intermediate.
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Step 2: React the intermediate with 2-phenoxyacetyl chloride (1.5 equiv) in the presence of triethylamine to yield the target acetamide.
Carbodiimide-Mediated Coupling
Adapting methods from , the carboxylic acid group of 2-phenoxyacetic acid could be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) before coupling with the amine intermediate.
Spectroscopic Characterization
Key spectral data anticipated for the compound, based on analogs :
| Technique | Expected Signals |
|---|---|
| ¹H NMR (CDCl₃) | - δ 8.2–7.1 (m, aromatic H from naphthyl/phenyl). |
| - δ 5.3 (s, CH linking naphthyl and phenyl). | |
| - δ 4.6 (s, OCH₂CO from phenoxyacetamide). | |
| ¹³C NMR | - δ 170.5 (C=O), 156.2 (C-O of phenoxy), 135.0–115.0 (aromatic carbons). |
| IR (cm⁻¹) | - 3280 (N-H stretch), 1650 (C=O amide), 1240 (C-O of phenoxy). |
Physicochemical Properties
Solubility and Stability
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Solubility: Expected to be sparingly soluble in water due to hydrophobic naphthyl/phenyl groups. Miscible with polar aprotic solvents (e.g., DMSO, DMF) .
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Stability: Susceptible to hydrolysis under acidic/basic conditions at the amide bond. The phenolic -OH may undergo oxidation unless stabilized .
Crystallographic Data
Challenges and Future Directions
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